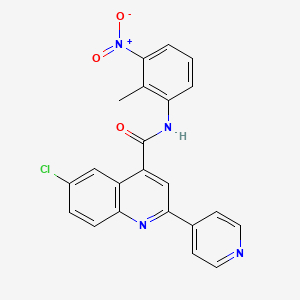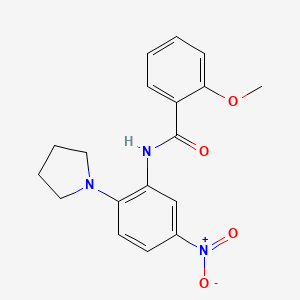![molecular formula C16H15ClN2O3 B4162437 N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B4162437.png)
N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide
Vue d'ensemble
Description
N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide: is an organic compound that features a benzamide core structure with a 3-chlorophenylamino group and a 4-methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-methoxybenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a base such as triethylamine.
Introduction of the 3-chlorophenylamino group: This step involves the reaction of the intermediate product with 3-chloroaniline under suitable conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a tool in biochemical assays.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development and other applications.
Propriétés
IUPAC Name |
N-[2-(3-chloroanilino)-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-5-11(6-8-14)16(21)18-10-15(20)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAPXFUJKXNFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-propylphenyl)quinoline-4-carboxamide](/img/structure/B4162381.png)
![2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
![N-[4-(aminosulfonyl)benzyl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4162391.png)
![8-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4162398.png)
![2-(2,5-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162419.png)

![propan-2-yl 4-chloro-3-{[({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4162433.png)
![6'-amino-2-oxo-3'-phenyl-7-(trifluoromethyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162434.png)

![N-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162450.png)
![1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162457.png)
